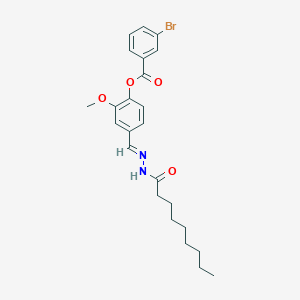![molecular formula C18H20N4O2S2 B12005194 (5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 609796-16-9](/img/structure/B12005194.png)
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: , also known by its systematic name, is a complex heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHNOS
CAS Number: 505079-03-8
This compound features a thiazolidinone ring fused with a pyrimidine moiety, and it exhibits intriguing biological properties.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is the one-pot synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The exact conditions and reagents used in this process are beyond the scope of this article, but it highlights the complexity of the synthetic route.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized studies.
Analyse Des Réactions Chimiques
Reactivity::
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield different intermediates or final products compared to oxidation. Further research is needed to explore these reactions comprehensively.
Applications De Recherche Scientifique
Medicine: Investigate its pharmacological properties, potential as an antimicrobial agent, or its role in disease pathways.
Chemistry: Explore its reactivity and design derivatives for drug discovery.
Industry: Investigate its use in materials science or catalysis.
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. a related compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione , inhibits tankyrase enzymes involved in the Wnt β-catenin pathway . Further studies are needed to elucidate the precise molecular targets and pathways for our compound.
Comparaison Avec Des Composés Similaires
Similar Compounds::
4-[(5Z)-5-{[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: A structurally related compound with potential biological activity.
5-aminoazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar heterocyclic core and may exhibit comparable properties.
Propriétés
Numéro CAS |
609796-16-9 |
|---|---|
Formule moléculaire |
C18H20N4O2S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-11(3)22-17(24)13(26-18(22)25)10-12-15(19-5-2)20-14-8-6-7-9-21(14)16(12)23/h6-11,19H,4-5H2,1-3H3/b13-10- |
Clé InChI |
YOLVEDKLJAVXRP-RAXLEYEMSA-N |
SMILES isomérique |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC)/SC1=S |
SMILES canonique |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


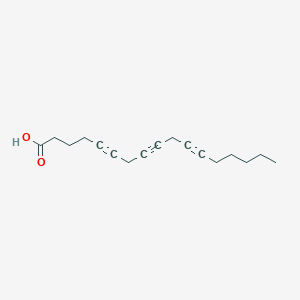
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)

![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)
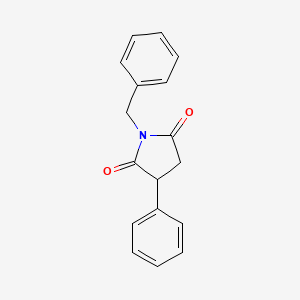
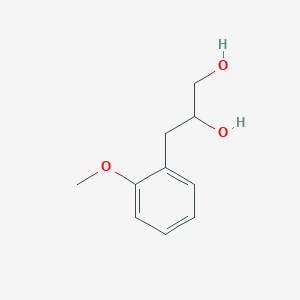
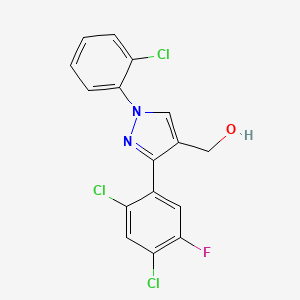

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
